molecular formula C23H20N4O3 B6642857 N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-methoxybenzamide

N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-methoxybenzamide

Numéro de catalogue B6642857
Poids moléculaire: 400.4 g/mol
Clé InChI: BLMONWUNGFOVBB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-methoxybenzamide, commonly known as BIBX1382, is a small molecule inhibitor that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. BIBX1382 is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase activity, which plays a crucial role in the regulation of cell growth, proliferation, and survival.

Mécanisme D'action

BIBX1382 works by binding to the ATP-binding site of N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-methoxybenzamide and preventing its activation, thereby inhibiting downstream signaling pathways that promote cell growth and survival. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells. BIBX1382 has been shown to be a potent and selective inhibitor of N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-methoxybenzamide tyrosine kinase activity, with minimal off-target effects.
Biochemical and Physiological Effects:
BIBX1382 has been shown to have significant biochemical and physiological effects in vitro and in vivo. In cancer cells, BIBX1382 inhibits cell proliferation and induces apoptosis, leading to a reduction in tumor growth. In addition, BIBX1382 has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. BIBX1382 has also been shown to have anti-inflammatory effects in psoriasis, reducing the production of inflammatory cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

BIBX1382 has several advantages for lab experiments, including its potency and selectivity as an N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-methoxybenzamide inhibitor, its ability to inhibit multiple downstream signaling pathways, and its potential for use in combination with other cancer therapies. However, there are also limitations to using BIBX1382 in lab experiments, including its relatively short half-life, which may require frequent dosing, and its potential for off-target effects at higher concentrations.

Orientations Futures

There are several future directions for research on BIBX1382, including the development of more potent and selective N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-methoxybenzamide inhibitors, the investigation of its potential in combination with other cancer therapies, and the exploration of its potential in treating other diseases. In addition, further studies are needed to elucidate the mechanisms underlying its anti-inflammatory effects in psoriasis and its potential in treating Alzheimer's disease. Overall, BIBX1382 represents a promising therapeutic agent with significant potential for future research and development.

Méthodes De Synthèse

The synthesis of BIBX1382 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 4-(benzimidazol-1-yl)aniline, which is then reacted with 2-oxoethyl 3-methoxybenzoate to yield BIBX1382. The synthesis of BIBX1382 has been reported in several research articles, and the purity and yield of the compound have been optimized through various methods.

Applications De Recherche Scientifique

BIBX1382 has been extensively studied for its potential therapeutic applications in cancer treatment. N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-methoxybenzamide is overexpressed in many types of cancer, and its inhibition has been shown to reduce tumor growth and improve patient outcomes. BIBX1382 has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer, breast cancer, and colon cancer. In addition to cancer, BIBX1382 has also been investigated for its potential in treating other diseases, such as Alzheimer's disease and psoriasis.

Propriétés

IUPAC Name

N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-30-19-6-4-5-16(13-19)23(29)24-14-22(28)26-17-9-11-18(12-10-17)27-15-25-20-7-2-3-8-21(20)27/h2-13,15H,14H2,1H3,(H,24,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMONWUNGFOVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.